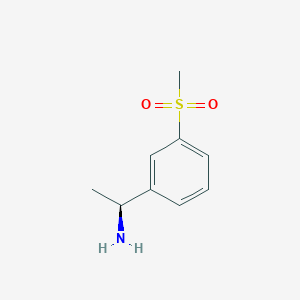

(1S)-1-(3-methanesulfonylphenyl)ethylamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13NO2S |

|---|---|

Peso molecular |

199.27 g/mol |

Nombre IUPAC |

(1S)-1-(3-methylsulfonylphenyl)ethanamine |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1 |

Clave InChI |

OZXBHQHDKSSLMS-ZETCQYMHSA-N |

SMILES isomérico |

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |

SMILES canónico |

CC(C1=CC(=CC=C1)S(=O)(=O)C)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1s 1 3 Methanesulfonylphenyl Ethylamine

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov These methods often rely on the transfer of chirality from a catalyst's ligand to the substrate during a key bond-forming step.

Asymmetric hydrogenation is a highly developed and reliable method for the synthesis of chiral amines. nih.govacs.org This approach typically involves the reduction of a prochiral C=N double bond of an imine using molecular hydrogen in the presence of a chiral transition-metal catalyst. For the synthesis of (1S)-1-(3-methanesulfonylphenyl)ethylamine, the precursor imine would be derived from the condensation of 3-methanesulfonylacetophenone with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

The catalysts for this transformation are typically complexes of rhodium (Rh) or iridium (Ir) coordinated to chiral phosphine (B1218219) ligands. nih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity, as it creates the chiral environment around the metal center that directs the hydrogen delivery to one face of the imine. While direct hydrogenation of N-unsubstituted imines can be challenging, N-benzyl or N-aryl imines are common substrates, with the protecting group being removed in a subsequent step. The reaction is typically performed under a pressurized atmosphere of hydrogen.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines Note: This table presents data for analogous substrates to illustrate typical catalyst performance.

| Catalyst/Ligand | Substrate Type | Solvent | H₂ Pressure (bar) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh(COD)₂BF₄ / (R,R)-f-spiroPhos | N-aryl imine | Toluene | 50 | >99% | nih.gov |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | N-alkyl imine | Toluene | 50 | up to 90% | nih.gov |

| Rh(NBD)₂BF₄ / (S,S,R,R)-TangPhos | N-acetyl imine | Toluene | 20 | 97% | nih.gov |

Asymmetric reductive amination (ARA) is a more direct and efficient variation of the hydrogenation approach, combining imine formation and reduction into a single pot. acs.org In this strategy, the ketone precursor, 3-methanesulfonylacetophenone, is reacted directly with an amine source and a reducing agent in the presence of a chiral catalyst. This circumvents the need to isolate the often-unstable imine intermediate.

Ruthenium (Ru) and Nickel (Ni) catalysts have proven effective for the direct ARA of ketones. nih.govchemistryviews.org Formic acid or hydrogen gas can be used as the reducing agent. nih.govchemistryviews.org A significant advantage is the potential to use ammonium (B1175870) salts, like ammonium acetate (B1210297) or even ammonia itself, as the amine source to directly generate the primary chiral amine. chemistryviews.org The reaction conditions, including solvent, temperature, and pressure, are optimized to ensure compatibility between the catalyst, the substrates, and the reducing agent.

Table 2: Catalyst Systems for Asymmetric Reductive Amination Note: This table presents data for analogous substrates to illustrate typical catalyst performance.

| Catalyst System | Ketone Substrate | Amine Source | Reductant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂(C3-TunePhos) | Acetophenones | NH₄OAc | H₂ (55 bar) | up to 99% | chemistryviews.org |

| [Ru(Cl)H(CO)(PPh₃)₃] / Binaphane | Acetophenones | NH₃ (6 bar) | H₂ (40 bar) | >99% | chemistryviews.org |

| Ni(OAc)₂ / (R)-BINAP | Aryl ketones | Sulfonamides | Formic Acid | up to 99% | nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering a complementary approach to metal-based catalysis. rsc.orgrsc.org For chiral amine synthesis, common organocatalysts include those based on chiral primary amines or chiral phosphoric acids. nih.govnih.gov

A potential organocatalytic route to this compound involves a biomimetic reductive amination. In this process, 3-methanesulfonylacetophenone would be activated by a chiral primary amine catalyst to form a chiral enamine or iminium ion. rsc.org This intermediate is then reduced by a mild hydride donor, such as a Hantzsch ester, which transfers a hydride stereoselectively, regenerating the catalyst and forming the desired product. This methodology avoids the use of heavy metals and often proceeds under mild reaction conditions.

Beyond hydrogenation and reductive amination, other metal-catalyzed enantioselective methods can be employed. One powerful strategy involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. mdpi.com

In this approach, 3-methanesulfonylacetophenone is condensed with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a Lewis acid like tetraethyl titanate to form a chiral N-sulfinyl imine. mdpi.com This intermediate can then be reduced diastereoselectively. The stereochemistry of the sulfinyl group directs the hydride attack to one face of the C=N bond. Subsequent acidic hydrolysis easily cleaves the N-S bond to release the free chiral primary amine. This method is known for its broad substrate scope and high diastereoselectivity, which translates to high enantiomeric excess in the final product. mdpi.com

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. acs.org Chemoenzymatic processes combine the advantages of chemical synthesis with the specificity of enzymatic reactions, providing efficient and sustainable routes to enantiopure compounds. nih.gov

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. This method relies on an enzyme that selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For the preparation of this compound, a racemic mixture of 1-(3-methanesulfonylphenyl)ethylamine would first be synthesized via conventional, non-asymmetric methods.

Lipases are robust and versatile enzymes commonly employed for the kinetic resolution of racemic amines via enantioselective N-acylation. chimia.chmdpi.com In a typical procedure, the racemic amine is treated with an acyl donor (e.g., an alkyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.net The lipase will preferentially acylate one enantiomer (e.g., the (R)-amine), converting it into an amide. The unreacted (S)-amine, now enantiomerically enriched, can then be easily separated from the acylated product. The efficiency of this process is measured by the enantiomeric ratio (E-value). A high E-value indicates excellent selectivity and allows for the recovery of the desired enantiomer with high purity at or near the theoretical maximum yield of 50%. researchgate.net To surpass this 50% yield limit, a dynamic kinetic resolution (DKR) can be implemented, where the unwanted enantiomer is racemized in situ by a chemical catalyst, allowing for a theoretical yield of up to 100%. researchgate.net

Table 3: Lipase Performance in Kinetic Resolution of Racemic Amines Note: This table presents data for analogous substrates to illustrate typical enzyme performance.

| Enzyme | Racemic Amine | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 1-Phenylethylamine | Isopropyl acetate | Toluene | >200 | researchgate.net |

| Candida antarctica Lipase (immobilized) | 1-Phenylethylamine | Ethyl acetate | Diethyl ether | >100 | chimia.ch |

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF₄] | 67.5 | mdpi.com |

| Pseudomonas cepacia Lipase | Ivabradine amine precursor | Diethyl carbonate | 2-Me-THF | High (product ee >99%) | mdpi.com |

Asymmetric Bioreduction Methods

Asymmetric bioreduction represents a powerful and green strategy for the synthesis of chiral amines, primarily through the enantioselective reduction of a prochiral ketone precursor, in this case, 3-methanesulfonylacetophenone. This transformation is typically catalyzed by purified enzymes, such as ketoreductases (KREDs) or transaminases (TAs).

Transaminases, particularly (S)-selective ω-transaminases (ω-TAs), are highly effective for this purpose. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to the ketone substrate, directly yielding the desired (S)-enantiomer of the amine with high enantiomeric purity. mdpi.com The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor to facilitate the aminotransferase activity. mdpi.com While highly selective, these reactions can be equilibrium-limited. mdpi.com

Ketoreductases, on the other hand, catalyze the stereoselective reduction of the ketone to a chiral alcohol, (S)-1-(3-methanesulfonylphenyl)ethanol. This alcohol can then be converted to the target amine in subsequent chemical steps. The efficiency of KREDs is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ.

Whole-Cell Biotransformations

To circumvent the need for costly purified enzymes and cofactors, whole-cell biotransformations are frequently employed. qu.edu.qataylorfrancis.com These systems use entire microorganisms, such as bacteria or yeast, which contain the necessary enzymatic machinery and cofactor regeneration systems.

For the synthesis of this compound, engineered Escherichia coli or yeast strains overexpressing a specific transaminase or ketoreductase are commonly used. For instance, an amine transaminase from Ruegeria pomeroyi has been successfully used to catalyze the amination of 3-methoxyacetophenone, a related substrate, highlighting the potential for this system. mdpi.com Similarly, various species of Lactobacillus and Candida have been shown to be effective for the asymmetric bioreduction of acetophenones. qu.edu.qanih.govresearchgate.net

The key advantage of whole-cell systems is the inherent presence of cofactor regeneration mechanisms, which drives the reaction towards the product. qu.edu.qa Optimizing reaction parameters such as pH, temperature, substrate concentration, and agitation is crucial for maximizing conversion rates and enantiomeric excess. nih.gov For example, studies on the bioreduction of acetophenone (B1666503) using Lactobacillus senmaizukei identified optimal conditions as pH 5.25, 25°C, and 72 hours of incubation, demonstrating the importance of process optimization. qu.edu.qanih.gov

Table 1: Comparison of Biocatalytic Methods

| Method | Catalyst | Key Features | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Bioreduction | Purified Transaminase (TA) or Ketoreductase (KRED) | High stereo- and regioselectivity | High purity, well-defined system | Cost of purified enzyme and cofactor, potential equilibrium limitations mdpi.commdpi.com |

| Whole-Cell Biotransformation | Engineered Microorganisms (e.g., E. coli, Yeast) | In-situ cofactor regeneration, multi-step cascade potential | Lower cost, robust system, no need for external cofactor addition | Complex optimization, potential for side reactions, lower catalyst concentration qu.edu.qataylorfrancis.com |

Classical Resolution Techniques for Enantiomeric Enrichment

Classical resolution remains a viable and widely practiced method for obtaining enantiomerically pure amines from a racemic mixture. This approach involves separating the enantiomers based on the differential properties of diastereomers formed with a chiral resolving agent. libretexts.orgjackwestin.com

This is the most common classical resolution strategy. libretexts.org The racemic mixture of 1-(3-methanesulfonylphenyl)ethylamine is treated with a single enantiomer of a chiral acid. This reaction forms a mixture of two diastereomeric salts. libretexts.org

(R,S)-amine + (R)-acid → [(R)-amine·(R)-acid] + [(S)-amine·(R)-acid]

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. jackwestin.comgavinpublishers.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and other chiral carboxylic acids. libretexts.orggavinpublishers.comresearchgate.net For instance, enantiomerically pure mandelic acid has been effectively used to resolve racemic 1-(3-methoxyphenyl)ethylamine, a structurally similar compound, achieving high diastereomeric excess through crystallization. researchgate.net

In this method, the enantiomers of the racemic amine are reacted with a chiral derivatizing agent to form a mixture of diastereomers. bioanalysis-zone.com Unlike diastereomeric salts, these new compounds are stable covalent molecules. The resulting diastereomers can then be separated using standard, non-chiral chromatography techniques (e.g., silica (B1680970) gel column chromatography or HPLC) because their different physical properties lead to different retention times. researchgate.netnih.gov

Stereodivergent and Stereoconvergent Synthetic Routes

More advanced strategies aim to convert a racemic mixture entirely into a single desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution.

A prominent example of a stereoconvergent process is Dynamic Kinetic Resolution (DKR) . beilstein-journals.orgprinceton.edu DKR combines the high selectivity of an enzymatic kinetic resolution with the in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgresearchgate.net For an amine, the process typically involves:

Enzymatic Acylation: A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) of the amine using an acyl donor like ethyl acetate or ethyl methoxyacetate (B1198184). organic-chemistry.orgnih.gov

In-situ Racemization: The unreacted (S)-enantiomer is continuously racemized back to the (R,S)-mixture by a metal catalyst, often a palladium or ruthenium complex. beilstein-journals.orgorganic-chemistry.org

This continuous cycle of resolution and racemization can theoretically convert 100% of the starting racemic amine into a single enantiomer of the acylated product. beilstein-journals.orgresearchgate.net The desired (S)-amine can then be obtained by hydrolyzing the corresponding (R)-amide. This method offers high yields and enantiomeric excesses and is attractive for industrial-scale synthesis. organic-chemistry.org

Table 2: Key Parameters in Dynamic Kinetic Resolution of Amines

| Parameter | Description | Typical Agents/Conditions | Reference |

|---|---|---|---|

| Resolution Catalyst | Enzyme for selective acylation | Candida antarctica lipase B (CALB), Novozym-435 | beilstein-journals.orgorganic-chemistry.org |

| Racemization Catalyst | Metal complex for in-situ racemization | Palladium nanocatalysts (e.g., Pd/AlO(OH)), Ruthenium complexes (e.g., Shvo catalyst) | beilstein-journals.orgorganic-chemistry.org |

| Acyl Donor | Reagent for the acylation step | Ethyl acetate, ethyl methoxyacetate | organic-chemistry.org |

| Solvent | Reaction medium | Toluene | beilstein-journals.org |

| Temperature | Affects both enzyme activity and racemization rate | 70–100 °C | beilstein-journals.orgorganic-chemistry.org |

Total Synthesis Strategies Involving Precursors to this compound

Total synthesis strategies build the chiral amine from achiral or simpler chiral precursors. A common and efficient route is the asymmetric reductive amination of the corresponding ketone, 3-methanesulfonylacetophenone. researchgate.net

This approach can involve the use of a chiral auxiliary. The ketone is first condensed with a chiral amine (the auxiliary), such as (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine, often with a hydride reagent like sodium borohydride (B1222165), proceeds diastereoselectively due to steric hindrance from the chiral auxiliary. researchgate.net The resulting diastereomeric secondary amines can be separated, and the chiral auxiliary is then removed, typically by hydrogenolysis, to yield the target primary amine. researchgate.net This strategy allows for the synthesis of either enantiomer of the final product by simply choosing the corresponding enantiomer of the chiral auxiliary. researchgate.net

Another powerful total synthesis approach involves the direct asymmetric hydrogenation of an imine or enamine derived from 3-methanesulfonylacetophenone, using a chiral transition metal catalyst (e.g., based on rhodium or iridium). These catalytic methods can provide direct access to the enantiomerically enriched amine with high efficiency and atom economy.

Stereochemical Investigations of 1s 1 3 Methanesulfonylphenyl Ethylamine

Enantiomeric Purity Determination and Analysis Techniques

The determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules like (1S)-1-(3-methanesulfonylphenyl)ethylamine. Various analytical techniques are employed to quantify the enantiomeric excess (ee), with chromatographic and spectroscopic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving enantiomers. nih.gov The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in separating various drug enantiomers. nih.gov For chiral primary amines, derivatization can sometimes be necessary, but direct separation is often achievable. libretexts.org The choice of mobile phase, which can range from normal-phase (e.g., hexane (B92381)/ethanol (B145695) mixtures) to polar organic or reversed-phase conditions, is optimized to achieve baseline separation. chromatographyonline.comnih.gov Additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support. chromatographyonline.comresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. researchgate.net SFC often provides faster analysis times and improved peak symmetries compared to normal-phase HPLC. chromatographyonline.com Using a cyclofructan-based CSP, for instance, has shown excellent selectivity for a range of primary amines when using methanol (B129727) as a polar modifier with TFA-TEA additives in supercritical CO2. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another robust method for determining enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a Chiral Solvating Agent (CSA) can induce chemical shift non-equivalence. nih.gov The CSA, such as (2R, 3R)-dibenzoyl-tartaric acid or (R)-1,1'-bi-2-naphthol, forms transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals. libretexts.orgnih.gov For α-phenylethylamine, a baseline separation of the methyl doublet signals was achieved using (2R, 3R)-dibenzoyl-tartaric acid in CDCl3, allowing for direct integration to determine the enantiomeric ratio. nih.gov This technique is accurate, often requires no derivatization, and can be relatively fast. libretexts.org

Table 1: Comparison of Chiral Analysis Techniques for Primary Amines This table provides illustrative examples of conditions used for separating chiral primary amines, which are applicable to the analysis of this compound.

| Technique | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Solvent | Key Parameters & Findings |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (80:20) with 0.3% TFA & 0.2% TEA | Provides good selectivity and resolution for primary amines. chromatographyonline.com Additives are crucial for peak shape. |

| Chiral SFC | Cyclofructan-based (CF6-P) | CO2/Methanol with 0.3% TFA & 0.2% TEA | Offers faster analysis and better peak symmetry than HPLC. chromatographyonline.comresearchgate.net Ammonium (B1175870) hydroxide (B78521) was found to destroy enantioselectivity. chromatographyonline.com |

| NMR Spectroscopy | (2R, 3R)-dibenzoyl-tartaric acid (CSA) | CDCl3 | Induces chemical shift non-equivalence (Δδ) of 0.08 ppm for methyl protons of α-phenylethylamine, allowing for quantification by integration. nih.gov |

| NMR Spectroscopy | (R)-1,1'-bi-2-naphthol (CSA) | CDCl3 | Forms transient diastereomeric complexes, enabling the resolution of signals for enantiomeric purity determination of various chiral amines. libretexts.org |

Chiral Recognition Mechanisms in Synthetic Processes

The asymmetric synthesis of this compound relies on sophisticated chiral recognition mechanisms to favor the formation of the desired (S)-enantiomer. These strategies typically involve either kinetic resolution of a racemate or direct asymmetric synthesis using chiral catalysts or auxiliaries.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases such as Candida antarctica Lipase (B570770) B (CAL-B), to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net The enzyme's active site provides a chiral environment where one enantiomer fits preferentially, leading to a much higher reaction rate for that enantiomer. For phenylethylamine derivatives, ethyl methoxyacetate (B1198184) is an effective acyl donor. researchgate.net A dynamic kinetic resolution (DKR) can further enhance yield by combining enzymatic acylation with a racemization catalyst (e.g., palladium nanoparticles) that continuously converts the slower-reacting enantiomer back into the racemate, theoretically allowing for a 100% yield of the desired acylated enantiomer. mdpi.com

Asymmetric Transamination: Biocatalysis using ω-transaminases (ω-TAs) represents a highly efficient route for producing chiral amines from prochiral ketones. semanticscholar.org The ω-TA enzyme catalyzes the transfer of an amino group from a donor (like isopropylamine) to the ketone substrate. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, leading to the formation of a single amine enantiomer with high stereoselectivity. semanticscholar.org This method is notable for its high enantiomeric excess and sustainable reaction conditions.

Chiral Auxiliaries: A well-established strategy involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. The Ellman auxiliary, tert-butanesulfinamide, is particularly effective. mdpi.com It condenses with the corresponding 3-methanesulfonylacetophenone to form a chiral tert-butanesulfinyl imine. The subsequent nucleophilic addition (e.g., reduction with a hydride source) is directed by the bulky and stereoelectronically defined sulfinyl group, leading to the formation of the desired diastereomer with high selectivity. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. mdpi.com

Table 2: Overview of Asymmetric Synthesis Strategies This table summarizes common strategies for the synthesis of chiral amines like this compound.

| Synthetic Strategy | Key Reagent / Catalyst | Underlying Principle of Chiral Recognition | Typical Outcome |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | The enzyme's chiral active site preferentially binds and acylates one enantiomer of the racemic amine at a much faster rate. researchgate.net | Separation of one enantiomer (unreacted) from its acylated counterpart; max 50% yield for one enantiomer without DKR. |

| Asymmetric Transamination | ω-Transaminase (ω-TA) | The enzyme's active site controls the facial selectivity of amino group transfer from a donor to a prochiral ketone. semanticscholar.org | High yield and excellent enantiomeric excess (>99% ee) of the target amine. |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide (Ellman's Auxiliary) | The auxiliary forms a chiral imine, sterically directing nucleophilic attack to one face of the C=N bond, creating a new stereocenter with high diastereoselectivity. mdpi.com | High diastereomeric excess, leading to high enantiomeric excess of the final amine after auxiliary cleavage. |

Conformational Analysis and Stereoelectronic Effects

The key rotatable bonds that define the molecule's conformation are the Cα-Cβ bond (between the chiral carbon and the methyl group) and the Cα-C(ipso) bond (between the chiral carbon and the phenyl ring). Rotation around the Cα-C(ipso) bond will position the amino group and the hydrogen atom relative to the plane of the aromatic ring. The most stable conformations are expected to minimize steric clashes between the substituents on the chiral center (amino, methyl, hydrogen) and the bulky 3-methanesulfonylphenyl group.

Stereoelectronic effects, particularly those involving the sulfonyl group, play a crucial role. The methanesulfonyl (-SO2CH3) group is strongly electron-withdrawing and has a significant dipole moment. This can lead to attractive or repulsive gauche interactions and influence the conformational equilibrium. For instance, in 1,3-difluorinated alkanes, the balance between dipole-dipole interactions and steric repulsion determines whether a bent or extended conformation is preferred, a principle that can be extended here. semanticscholar.org The interaction between the lone pair of the nitrogen atom in the amino group and the σ* orbitals of adjacent bonds (hyperconjugation) can also stabilize specific staggered conformations. The polarity of the solvent is expected to significantly influence the conformational populations by stabilizing or destabilizing conformers with large dipole moments. semanticscholar.org

Computational modeling, such as Density Functional Theory (DFT), would be required to accurately predict the lowest energy conformers and the rotational barriers, taking into account the complex interplay of steric hindrance, hydrogen bonding potential of the -NH2 group, and the powerful electronic effects of the -SO2CH3 substituent.

Absolute Configuration Assignment and Validation

The assignment and validation of the (S) absolute configuration of 1-(3-methanesulfonylphenyl)ethylamine are unequivocally established using methods that can determine the precise three-dimensional arrangement of atoms.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous map of electron density, revealing the exact spatial arrangement of all atoms in the crystal lattice. To determine the absolute configuration, the crystal must be non-centrosymmetric, and typically the molecule contains an atom heavy enough (like sulfur) to cause anomalous dispersion of the X-rays. nih.govmdpi.com By analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the molecule can be determined, providing definitive proof of the (S) or (R) configuration. nih.gov This method relies on obtaining a suitable single crystal, often through the formation of a salt with a chiral acid or as a derivative. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): When X-ray crystallography is not feasible, NMR spectroscopy provides a powerful alternative. This method involves reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a covalent diastereomeric amide. hebmu.edu.cn Because diastereomers have different physical properties, their NMR spectra will differ. By analyzing the differences in the chemical shifts (Δδ) of the protons on either side of the newly formed stereocenter in the (R)- and (S)-MTPA amides, a spatial model of the conformer distribution can be built. This model allows for the assignment of the absolute configuration of the original amine. hebmu.edu.cn Other CDAs, such as α-methoxyphenylacetic acid (MPA), can also be used for this purpose. hebmu.edu.cn

Validation can also be achieved by comparing the optical rotation of the synthesized sample to a literature value for a sample of known absolute configuration or by correlating it chemically to another compound whose stereochemistry has been unequivocally established.

Table 3: Methods for Absolute Configuration Determination

| Method | Principle | Requirements | Outcome |

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal allows for the determination of the true handedness of the molecule. nih.gov | A high-quality, single crystal of the compound or a suitable derivative. nih.gov | Unambiguous, definitive assignment of the absolute configuration (R/S). Provides detailed bond lengths, angles, and conformation in the solid state. mdpi.com |

| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Covalent derivatization of the amine with a CDA creates diastereomers. Systematic analysis of chemical shift differences (ΔδS-R) in the 1H NMR spectra of the diastereomers allows for assignment based on established conformational models. hebmu.edu.cn | Formation of both diastereomeric derivatives (e.g., with (R)- and (S)-MTPA) for comparison. | A reliable assignment of absolute configuration based on empirical models. hebmu.edu.cn |

Chemical Transformations and Derivatization Strategies of 1s 1 3 Methanesulfonylphenyl Ethylamine

Amine Functional Group Modifications

The primary amine of (1S)-1-(3-methanesulfonylphenyl)ethylamine serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and reductive transformations.

The nucleophilic primary amine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form the corresponding amides. This transformation is fundamental in peptide synthesis and for the introduction of diverse functional groups.

For instance, the reaction of a structurally similar amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, with N-acetyl-L-leucine demonstrates a typical amide bond formation. google.com Similarly, this compound can be expected to react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride under standard conditions (e.g., in the presence of a base like triethylamine (B128534) in a suitable solvent like dichloromethane) to yield the corresponding N-acetyl and N-benzoyl derivatives, respectively.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Typical Conditions |

| Acetic Anhydride | N-[(1S)-1-(3-methanesulfonylphenyl)ethyl]acetamide | Pyridine, 0°C to rt |

| Benzoyl Chloride | N-[(1S)-1-(3-methanesulfonylphenyl)ethyl]benzamide | Triethylamine, CH₂Cl₂, 0°C to rt |

| Carboxylic Acid | N-[(1S)-1-(3-methanesulfonylphenyl)ethyl]carboxamide | EDCI, HOBt, DMF, rt |

This table presents predicted reactions based on standard amidation protocols.

Direct N-alkylation of the primary amine of this compound can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. To achieve controlled mono-alkylation, indirect methods such as reductive amination are generally preferred.

The N-alkylation of amines is a well-established transformation. google.comresearchgate.net For example, reacting this compound with an alkylating agent like benzyl (B1604629) bromide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) would be expected to yield the N-benzyl derivative. The relative ratio of mono- to di-alkylation can be controlled by adjusting the stoichiometry of the reactants.

Table 2: N-Alkylation with Alkyl Halides

| Alkylating Agent | Product | Potential Side-Product |

| Methyl Iodide | N-methyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine | N,N-dimethyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

| Benzyl Bromide | N-benzyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine | N,N-dibenzyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

This table illustrates potential products from direct alkylation, a method where over-alkylation can be a significant issue.

Reductive amination is a highly efficient and selective method for the N-alkylation of amines. libretexts.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

For example, the reaction of this compound with benzaldehyde (B42025) in the presence of sodium triacetoxyborohydride would selectively yield N-benzyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine. This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

Table 3: Reductive Amination with Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

| Benzaldehyde | NaBH₃CN | N-benzyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

This table shows examples of selective alkylation via reductive amination. organic-chemistry.orgrsc.orgnih.gov

Aromatic Ring Functionalization

The phenyl ring of this compound is subject to functionalization through various reactions, primarily guided by the electronic effects of its substituents.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) ring. wikipedia.org The regiochemical outcome is dictated by the directing effects of the existing substituents. In this compound, two groups influence the substitution pattern: the -(SO₂CH₃) group and the -CH(CH₃)NH₂ group.

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and is strongly deactivating and a meta-director. nih.gov The ethylamine (B1201723) side chain is typically an activating, ortho, para-director. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic amine is protonated to form an ammonium (B1175870) group (-CH(CH₃)NH₃⁺), which is also strongly deactivating and meta-directing.

Therefore, with both substituents acting as meta-directors, electrophilic attack is predicted to occur at the positions meta to both groups, which are C4 and C6. Steric hindrance from the ethylamine group might favor substitution at the C4 position.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (1S)-1-(4-nitro-3-methanesulfonylphenyl)ethylamine |

| Bromination | Br₂, FeBr₃ | (1S)-1-(4-bromo-3-methanesulfonylphenyl)ethylamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction unlikely to proceed due to strong deactivation |

This table is based on established principles of directing effects in electrophilic aromatic substitution. The Friedel-Crafts reaction is generally unsuccessful on strongly deactivated rings. pressbooks.publibretexts.orglibretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of amines with aryl halides to form N-aryl amines. wikipedia.orgorganic-chemistry.orglibretexts.org

This compound, as a primary amine, is a suitable coupling partner for this reaction. It can be coupled with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu). wikipedia.org Research on the coupling of 1-bromo-3-(methylsulfonyl)benzene (B20138) with primary aliphatic amines has shown that such reactions are feasible, although they may require specific ligands to suppress side reactions like β-hydride elimination. nih.gov

Table 5: Buchwald-Hartwig Amination with this compound

| Aryl Halide | Catalyst/Ligand System | Product |

| 4-Bromotoluene | Pd(OAc)₂ / BINAP | N-(4-methylphenyl)-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

| 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | N-(pyridin-2-yl)-(1S)-1-(3-methanesulfonylphenyl)ethylamine |

This table outlines potential cross-coupling reactions based on the general scope of the Buchwald-Hartwig amination. organic-chemistry.orglookchem.com

Sulfonyl Group Modifications and Analog Synthesis

The methanesulfonyl group is a key feature of the molecule, acting as a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the compound's polarity, solubility, and interactions with biological targets. Modification of this group is a rational approach to modulate these properties.

One of the most common strategies in medicinal chemistry is bioisosteric replacement, where a functional group is substituted with another group that retains similar chemical and physical properties, potentially leading to improved biological activity or pharmacokinetics. The sulfonyl group can be replaced with a variety of other functionalities to fine-tune the electronic and steric properties of the molecule.

Bioisosteric Replacements for the Sulfonyl Group:

Key bioisosteres for the sulfonyl group include the sulfonamide, sulfoximine, and other sulfur-based functionalities. The rationale for these replacements often involves altering hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, converting the sulfone to a sulfonamide introduces a hydrogen bond donor, which can lead to new interactions with a biological target.

Sulfonamides: The synthesis of arylsulfonamides can be achieved through the reaction of a corresponding sulfonyl chloride with an amine. While direct conversion of the existing methylsulfonyl group is challenging, synthesis of sulfonamide analogs would typically start from a different precursor, such as a halosulfonyl-substituted phenethylamine.

Sulfoximines: These groups are considered valuable bioisosteres of sulfones, offering a different three-dimensional arrangement and hydrogen-bonding pattern.

Other Replacements: Non-classical bioisosteres that are structurally distinct but may produce similar biological effects can also be considered.

The table below illustrates potential bioisosteric replacements for the methylsulfonyl group and the general impact these changes might have on the molecule's properties.

| Original Group | Potential Bioisostere | Key Property Changes | Rationale for Substitution |

| Methylsulfonyl (-SO₂CH₃) | Sulfonamide (-SO₂NR₂) | Increased H-bond donor capacity, altered polarity | To introduce new interactions with target proteins. |

| Methylsulfonyl (-SO₂CH₃) | Sulfoximine (-S(O)(NH)CH₃) | Altered geometry and H-bond capability | To probe steric and electronic requirements of the binding site. |

| Methylsulfonyl (-SO₂CH₃) | Ketone (-COCH₃) | Reduced polarity, planar geometry | To explore the importance of the tetrahedral sulfur center. |

| Methylsulfonyl (-SO₂CH₃) | Trifluoromethyl (-CF₃) | Increased lipophilicity, metabolically stable | To enhance metabolic stability and membrane permeability. |

This table is illustrative and based on general principles of medicinal chemistry; specific outcomes would require empirical validation.

Development of Novel Analogs and Homologs

Beyond modifying the sulfonyl group, the development of novel analogs and homologs by altering the ethylamine side chain or the phenyl ring is a primary strategy for exploring structure-activity relationships (SAR).

N-Substituted Analogs:

The primary amine of this compound is a prime target for derivatization. N-alkylation, N-acylation, and N-arylation can significantly impact a compound's properties.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can alter the amine's basicity and steric profile.

N-Acylation: The formation of amide derivatives through N-acylation can introduce a wide range of substituents, affecting lipophilicity and hydrogen-bonding patterns. This is a common strategy to explore the binding pocket of a target protein.

Reductive Amination: A versatile method for creating N-substituted analogs involves the reductive amination of a corresponding ketone precursor with a variety of primary or secondary amines.

Homologation:

Homologation involves changing the length of the alkyl chain. For this compound, this could mean synthesizing the corresponding aminopropane or aminobutane analogs. This strategy is used to investigate the optimal distance and orientation between the phenyl ring and the amino group for biological activity.

The table below provides examples of potential modifications to generate novel analogs and homologs and their general purpose in drug discovery programs.

| Modification Type | Example of Derivative | Purpose of Modification |

| N-Alkylation | (1S)-1-(3-methanesulfonylphenyl)-N-methylethanamine | Investigate the effect of amine basicity and steric bulk. |

| N-Acylation | N-[(1S)-1-(3-methanesulfonylphenyl)ethyl]acetamide | Modulate lipophilicity and explore H-bonding interactions. |

| N-Arylation | (1S)-N-phenyl-1-(3-methanesulfonylphenyl)ethanamine | Introduce larger substituents to probe for additional binding pockets. |

| Homologation | (1S)-1-(3-methanesulfonylphenyl)propan-1-amine | Determine the optimal chain length for activity. |

| Ring Substitution | (1S)-1-(4-fluoro-3-methanesulfonylphenyl)ethylamine | Modulate electronic properties and metabolic stability of the aryl ring. |

This table presents hypothetical derivatives for the purpose of illustrating analog design strategies.

The synthesis of such analogs would rely on established synthetic methodologies. For instance, N-substituted analogs can be readily prepared from the parent amine via standard alkylation or acylation reactions. The synthesis of homologs or ring-substituted analogs would typically require a multi-step synthesis starting from different raw materials. The ultimate goal of creating these diverse analogs is to build a comprehensive understanding of the structure-activity relationship, guiding the design of compounds with improved therapeutic potential.

1s 1 3 Methanesulfonylphenyl Ethylamine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The amine functionality and the inherent chirality of (1S)-1-(3-methanesulfonylphenyl)ethylamine make it an ideal starting point for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.

Pyrrolidine (B122466) and Piperidine (B6355638) Scaffold Synthesis

Pyrrolidine and piperidine rings are among the most common N-heterocycles found in pharmaceuticals. The chiral integrity of this compound can be transferred to these scaffolds to create enantiomerically pure products.

A notable application involves the synthesis of N-methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, a critical intermediate for the antibiotic premafloxacin (B1679077). acs.orgnih.govacs.org In this multi-step synthesis, a chiral lithium amide derived from a related (S)-1-phenylethylamine is used in an asymmetric Michael reaction to establish the key stereocenter that corresponds to the (1S)-ethylamine portion of the final product. acs.org This demonstrates how the stereochemistry of a chiral amine building block can direct the formation of a complex, stereochemically rich pyrrolidine derivative. acs.orgresearchgate.net

Similarly, the 3-methanesulfonylphenyl moiety is a key feature in pharmacologically active piperidine derivatives. For instance, 4-(3-methanesulfonylphenyl)-1-N-propyl-piperidine is a potent dopamine (B1211576) receptor ligand investigated for treating central nervous system disorders. google.comnih.gov The synthesis of this class of molecules often involves the Grignard reaction of a 3-bromo-thioanisole derivative (a precursor to the methanesulfonylphenyl group) with a suitable piperidone, followed by further modifications. google.com The use of a chiral building block like this compound in related synthetic routes would allow for the direct creation of chiral piperidine analogues, which is crucial for optimizing interactions with biological targets. nih.govmdpi.com

Azepine and Related Ring System Formation

Azepanes and their derivatives are seven-membered heterocyclic systems present in numerous bioactive compounds. nih.gov The synthesis of these medium-sized rings can be challenging, but methods such as palladium-catalyzed intramolecular C-N bond formation have proven effective. nih.gov In these syntheses, a chiral amine can be incorporated to produce enantiomerically enriched azepine derivatives. The this compound building block is a suitable candidate for such transformations, where the primary amine can participate in cyclization reactions to form the azepine core. The methanesulfonylphenyl group can further influence the electronic properties and conformational preferences of the resulting molecule.

Applications in the Synthesis of Diverse Chirality-Driven Molecular Architectures

The utility of a chiral building block is measured by its ability to serve as a platform for generating a wide range of structurally distinct molecules. This compound excels in this regard. Its primary amine is a versatile functional handle that can be readily modified through alkylation, acylation, and reductive amination to introduce further complexity and diversity.

The synthesis of the premafloxacin intermediate is a prime example, where the initial chiral amine is elaborated through a sequence involving Michael addition, alkylation, and the formation of a β-lactam intermediate before yielding the final disubstituted pyrrolidine. acs.orgacs.org This pathway highlights how a single chiral starting material can be guided through various transformations to construct a complex target with multiple stereocenters. The ability to generate diverse libraries of compounds from a common chiral precursor is essential for drug discovery programs. nih.govenamine.net

Utilization in Structure-Activity Relationship (SAR) Studies for Pre-Clinical Research

In preclinical drug discovery, establishing a Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. Chiral building blocks are indispensable in this process. enamine.net The use of an enantiomerically pure compound like this compound allows researchers to probe the specific interactions of a single stereoisomer with its biological target.

The development of premafloxacin underscores this importance, as its three other stereoisomers were found to be significantly less active, highlighting the critical nature of the specific stereochemistry provided by the chiral amine building block. acs.org Similarly, in the development of piperidine-based D2 receptor ligands, modifications around the core scaffold, including the nature of the aryl group (such as the methanesulfonylphenyl group), are systematically varied to understand their effect on binding affinity and functional activity. nih.gov The introduction of a defined stereocenter via a building block like this compound is a key strategy in these SAR studies to map the chiral recognition requirements of the target receptor. This process is essential for refining a drug candidate and improving its therapeutic profile. nih.gov

Mechanistic Studies of Reactions Involving 1s 1 3 Methanesulfonylphenyl Ethylamine

Elucidation of Reaction Pathways in Asymmetric Synthesis

The primary application of (1S)-1-(3-methanesulfonylphenyl)ethylamine in asymmetric synthesis is as a key chiral intermediate. Mechanistic studies often focus on the methods for its preparation, particularly through the diastereoselective reduction of corresponding imines or imine precursors. A prominent pathway involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide (Ellman's auxiliary).

The reaction pathway typically begins with the condensation of 3-methanesulfonylacetophenone with a chiral sulfinamide to form a chiral N-sulfinylimine. The stereochemical outcome of the synthesis is largely determined in the subsequent reduction step. The mechanism of stereocontrol is attributed to the steric influence of the bulky tert-butylsulfinyl group, which directs the hydride reagent to attack the less hindered face of the imine C=N double bond. This leads to the formation of one diastereomer in preference to the other.

Studies have explored various reducing agents and conditions to maximize this diastereoselectivity. The proposed transition state involves a chelated intermediate where the hydride source coordinates with the sulfinyl group, creating a rigid cyclic structure that enhances facial selectivity. For instance, in transfer hydrogenation reactions using a ruthenium catalyst and an amino alcohol ligand, the catalyst facilitates the stereoselective transfer of hydrogen from a hydrogen source like isopropyl alcohol to the sulfinylimine. orgsyn.org The final step involves the acidic cleavage of the sulfinyl group to yield the desired enantiomerically pure primary amine. orgsyn.org

| Method | Key Reagents | Stereocontrol Element | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary-Directed Reduction | N-tert-butanesulfinamide, Ti(OEt)₄, Reducing Agent (e.g., NaBH₄) | Steric hindrance from the tert-butylsulfinyl group directing hydride attack. | High diastereoselectivity (>95% d.r.) |

| Asymmetric Transfer Hydrogenation | Ru-catalyst, Chiral Ligand (e.g., amino alcohol), i-PrOH | Formation of a chiral metal complex that delivers hydrogen stereoselectively. | High enantioselectivity (e.g., 95.5% ee for a related structure). mdpi.com |

| Diastereomeric Salt Resolution | Racemic amine, Chiral Resolving Agent (e.g., mandelic acid) | Differential solubility of the diastereomeric salts. | High enantiomeric purity (>99% ee) after crystallization. researchgate.net |

Stereoselectivity-Determining Steps in Biocatalytic Processes

Biocatalysis, particularly using enzymes like transaminases (TAs), offers a highly efficient and stereoselective route to chiral amines such as this compound. Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The mechanism relies on the cofactor pyridoxal-5'-phosphate (PLP). acsgcipr.orgyoutube.com

First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, reacts with an amine donor (e.g., isopropylamine). This forms an external aldimine, which then rearranges and hydrolyzes to release a ketone byproduct (e.g., acetone) and leaves the amino group attached to the cofactor, forming pyridoxamine-5'-phosphate (PMP).

Second Half-Reaction: The ketone substrate, 3-methanesulfonylacetophenone, enters the active site and reacts with the PMP. This forms a ketimine intermediate.

The stereoselectivity-determining step is the subsequent protonation of the ketimine intermediate at its α-carbon. acsgcipr.org The chiral environment of the enzyme's active site precisely orients the ketimine intermediate, ensuring that the proton is delivered to only one of its two prochiral faces. This selective protonation establishes the (S)-stereocenter at the α-carbon. Following protonation, hydrolysis releases the final product, this compound, and regenerates the PLP-bound form of the enzyme, ready for the next catalytic cycle. researchgate.netresearchgate.net The specificity of the enzyme's active site for the bulky methanesulfonylphenyl substrate is a critical factor in achieving high enantiomeric excess. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep mechanistic insights at the atomic level, complementing experimental findings. These studies are instrumental in understanding reaction barriers, intermediate stabilities, and the origins of stereoselectivity.

Transition State Analysis

Transition state analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. frontiersin.org For reactions involving this compound, DFT calculations can identify the structures and energies of transition states for key steps, such as the hydride transfer in asymmetric reduction or the protonation step in biocatalysis.

In the asymmetric reduction of N-sulfinylimines, computational models can compare different possible transition state geometries. These models help confirm that the experimentally observed diastereomer corresponds to the product formed via the lowest energy transition state. nih.gov Calculations can quantify the energetic preference for the hydride to attack from a specific face of the imine, providing a theoretical basis for the observed stereoselectivity. researchgate.net The energy difference between the diastereomeric transition states directly correlates with the expected diastereomeric excess. The accuracy of these calculations is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com In the context of the biocatalytic synthesis of this compound, docking simulations are used to model how the ketone substrate (3-methanesulfonylacetophenone) or the ketimine intermediate fits within the active site of a transaminase. nih.gov

These studies are performed without reference to a specific disease target and focus on the fundamental interactions governing substrate recognition and catalysis. Docking algorithms explore various binding poses of the substrate and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com For a transaminase, a successful docking pose must place the ketone's carbonyl carbon in close proximity to the PMP cofactor for the reaction to occur. Furthermore, the analysis of the docked pose reveals which prochiral face of the substrate is exposed to the catalytic residues responsible for the key protonation step, thereby explaining the origin of the (S)-stereoselectivity. citedrive.com Computational tools can be used to generate conformational ensembles of the target protein to account for its flexibility, enhancing the accuracy of the predicted binding geometries. acs.org

Quantum Mechanical Calculations for Reactivity Prediction

Quantum mechanical (QM) methods are used to calculate the electronic properties of a molecule, which in turn can predict its reactivity. scienceopen.com For this compound, methods like DFT can be employed to understand the influence of the methanesulfonyl group on the reactivity of the amine and the phenyl ring. nih.gov

Key parameters calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to act as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this amine, the nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential.

Atomic Charges: Calculating the partial charges on each atom helps to predict sites susceptible to nucleophilic or electrophilic attack.

Bond Dissociation Enthalpies (BDEs): QM methods can predict the energy required to break specific bonds, such as the C-H bond at the stereocenter or S-O bonds, which is relevant for understanding potential degradation or metabolic pathways. nih.govnih.gov

These calculations can create a "quantum fingerprint" of the molecule, allowing for data-driven predictions of its reactivity in various chemical environments. arxiv.org For instance, studies on related sulfonamides have used QM descriptors to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

| Computational Method | Focus of Study | Predicted Properties | Key Insights Provided |

|---|---|---|---|

| Transition State Analysis (DFT) | Reaction energy profiles | Activation energies, transition state geometries | Identifies the lowest energy reaction pathway and origin of stereoselectivity. |

| Molecular Docking | Substrate-enzyme binding | Binding poses, interaction energies | Explains substrate specificity and orientation in a catalyst's active site. |

| Quantum Mechanics (QM) | Molecular electronic structure | HOMO/LUMO energies, MEP, atomic charges, BDEs | Predicts reactive sites and general chemical stability. nih.gov |

Analytical and Spectroscopic Characterization in Research Settings

Advanced Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is the foremost technique for the separation and purity assessment of chiral compounds like (1S)-1-(3-methanesulfonylphenyl)ethylamine. nih.gov The primary challenge lies in resolving the enantiomers, which requires a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP). nih.govmdpi.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and high enantioselectivity in separating a diverse range of chiral molecules, including amines. nih.govresearchgate.netmdpi.com Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on a silica (B1680970) support are frequently employed. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which create a stereospecific fit allowing for the differential retention of the two enantiomers. mdpi.com Pirkle-type CSPs, which utilize π-acidic or π-basic moieties, also offer effective enantioseparation through π-π stacking interactions. mdpi.com

Mobile Phase Optimization: The choice of mobile phase is critical for achieving optimal separation. researchgate.net In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as ethanol (B145695) or isopropanol) are common. mdpi.comresearchgate.net The addition of small amounts of acidic or basic modifiers can significantly improve peak shape and resolution. For basic compounds like amines, acidic additives such as trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be used. researchgate.net These additives can form ion pairs with the amine in the mobile phase, enhancing interaction with the CSP. researchgate.netnih.gov In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used. nih.gov

The effectiveness of a given chromatographic method is quantified by parameters such as the separation factor (α) and resolution (Rs). A baseline separation, which is crucial for accurate quantification of enantiomeric excess (ee), is typically indicated by an Rs value of 1.5 or greater. researchgate.net

Table 1: Illustrative HPLC Conditions for Chiral Separation of Amines

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) nih.gov |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) researchgate.net | Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 35 °C researchgate.net |

| Detection | UV at 254 nm nih.gov | UV at 265 nm (approximated for phenylsulfone chromophore) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Stereochemistry and Structure

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.5-8.0 ppm), influenced by the electron-withdrawing sulfone group.

Methine Proton (-CH): The proton on the chiral carbon, adjacent to the phenyl ring and the amino group, will appear as a quartet (split by the neighboring -CH₃ group) at approximately δ 4.0-4.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet, with a chemical shift that can vary (δ 1.5-3.0 ppm) depending on solvent and concentration.

Ethyl-Methyl Protons (-CH₃): The three protons of the methyl group on the ethylamine (B1201723) side chain will appear as a doublet (split by the methine proton) around δ 1.4-1.6 ppm. docbrown.info

Sulfone-Methyl Protons (SO₂CH₃): The three protons of the methanesulfonyl group will give a sharp singlet in the region of δ 3.0-3.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the sulfone group being the most downfield shifted.

Methine Carbon (-CH): The chiral carbon atom will resonate around δ 50-60 ppm.

Ethyl-Methyl Carbon (-CH₃): The methyl carbon of the ethylamine moiety will appear at approximately δ 20-25 ppm.

Sulfone-Methyl Carbon (SO₂CH₃): The methyl carbon of the methanesulfonyl group is expected around δ 40-45 ppm. rsc.org

To determine enantiomeric purity via NMR, chiral derivatizing agents or chiral solvating agents can be used. These reagents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Spectrum | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| Aromatic | ¹H | 7.5 - 8.0 | Multiplet |

| Methine (-CH) | ¹H | 4.0 - 4.5 | Quartet |

| Amine (-NH₂) | ¹H | 1.5 - 3.0 | Broad Singlet |

| Ethyl-Methyl (-CH₃) | ¹H | 1.4 - 1.6 | Doublet |

| Sulfone-Methyl (SO₂CH₃) | ¹H | 3.0 - 3.3 | Singlet |

| Aromatic | ¹³C | 120 - 145 | - |

| Methine (-CH) | ¹³C | 50 - 60 | - |

| Ethyl-Methyl (-CH₃) | ¹³C | 20 - 25 | - |

| Sulfone-Methyl (SO₂CH₃) | ¹³C | 40 - 45 | - |

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. ulster.ac.uk For "this compound" (Molecular Formula: C₉H₁₃NO₂S, Molecular Weight: 199.27 g/mol ), electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) would be the method of choice.

Molecular Ion Peak: In the positive ion mode, the spectrum would show a prominent protonated molecular ion [M+H]⁺ at an m/z value of 200.2. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural confirmation. A characteristic and often dominant fragmentation pathway for primary amines like this is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).

Loss of Methyl Radical: The most likely fragmentation is the loss of the terminal methyl group (•CH₃) from the ethylamine side chain to form a highly stable immonium ion. This would result in a major fragment ion at m/z 184.1 ([M-15]⁺). This is often the base peak in the mass spectra of alkyl amines. docbrown.info

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring can occur, leading to a fragment corresponding to the [C₈H₁₀NO₂S]⁺ ion.

Fragments from the Phenylsulfone Moiety: Fragmentation of the methanesulfonylphenyl portion can also be observed, such as the loss of SO₂ (64 Da) or the CH₃SO₂ group (79 Da).

Analysis of the mass spectrum also allows for impurity profiling by detecting ions corresponding to potential synthetic by-products or degradation products.

Table 3: Expected Key Ions in the ESI-Mass Spectrum of this compound

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 200.1 | [C₉H₁₄NO₂S]⁺ | Protonated molecular ion [M+H]⁺ |

| 184.1 | [C₈H₁₀NO₂S]⁺ | Loss of methyl radical (•CH₃) from ethylamine side chain (base peak) |

| 155.0 | [C₇H₇O₂S]⁺ | Fragment corresponding to the methanesulfonylphenyl cation |

| 121.1 | [C₇H₉S]⁺ | Loss of the amine group from the benzylic fragment |

| 44.1 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine cation |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for the non-destructive determination of the absolute configuration of chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

For a molecule like "this compound," the phenyl ring acts as a chromophore. When this chromophore is in a chiral environment, it gives rise to a characteristic CD spectrum, known as a Cotton effect. The sign (positive or negative) of the Cotton effect can be empirically correlated to the absolute stereochemistry (R or S) at the chiral center. nih.gov

To determine the absolute configuration of the (1S)-enantiomer, its experimental CD spectrum would be recorded and compared to established rules or to the spectra of structurally similar compounds with a known absolute configuration. mtoz-biolabs.com For instance, empirical rules have been developed for aromatic amines that link the sign of the CD couplet to the spatial arrangement of substituents around the chiral center. columbia.edu Alternatively, the experimental spectrum can be compared with a theoretically predicted spectrum generated by quantum mechanical calculations. A good match between the experimental and the calculated spectrum for the S-configuration would provide strong evidence for the assignment of the (1S) absolute configuration. This method has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Future Perspectives and Emerging Research Avenues for 1s 1 3 Methanesulfonylphenyl Ethylamine

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of chiral amines like (1S)-1-(3-methanesulfonylphenyl)ethylamine. researchgate.net Future research will likely focus on developing synthetic routes that are not only economically viable but also environmentally benign.

Key areas of development include:

Catalytic Asymmetric Hydrogenation: This technique is a highly efficient and atom-economical method for producing chiral amines. researchgate.net Research is ongoing to develop novel transition metal catalysts that can achieve high enantioselectivity and turnover numbers under mild conditions, thereby reducing energy consumption and waste. researchgate.net

Renewable Feedstocks: A major goal in sustainable chemistry is the use of renewable resources instead of petrochemicals. clockss.org Future synthetic strategies may explore the conversion of bio-based alcohols, which are abundant in nature, directly into chiral amines. clockss.org This approach, often involving biocatalytic cascades, represents a significant step towards a circular economy in chemical manufacturing. clockss.org

Solvent-Free and Alternative Solvent Systems: The use of volatile and often toxic organic solvents is a major environmental concern. nih.gov Research into solvent-free reaction conditions or the use of greener alternatives like water or ionic liquids is a priority. nih.govnih.gov For instance, the use of deep eutectic solvents (DES) has been shown to be an efficient and recyclable medium for N-alkylation/acylation reactions in the synthesis of related heterocyclic compounds. chemrxiv.org

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Potential Advantage | Relevant Research Area |

| Asymmetric Catalysis | High atom economy, reduced waste, high enantioselectivity. | Development of novel Rh, Ir, or Ru catalysts. researchgate.net |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability. clockss.org | Biocatalytic conversion of bio-alcohols to amines. clockss.org |

| Alternative Solvents | Reduced environmental impact and toxicity. nih.gov | Reactions in water, ionic liquids, or deep eutectic solvents. nih.govchemrxiv.org |

| Microwave-Assisted Synthesis | Faster reaction times, potentially lower energy consumption. | Application to condensation and cyclization reactions. rsc.org |

Exploration of Novel Biocatalytic Systems

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. google.com Transaminases, in particular, are enzymes that can catalyze the asymmetric synthesis of chiral amines from their corresponding ketones with high enantiomeric excess.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: The discovery of novel transaminases from diverse environments, such as marine bacteria, and the engineering of existing enzymes to improve their stability, substrate scope, and catalytic efficiency are key research frontiers. For example, ω-transaminases have been successfully used for the synthesis of other chiral amines, demonstrating the potential of this enzyme class.

Cascade Reactions: The development of multi-enzyme cascade reactions allows for the synthesis of complex molecules in a one-pot setup, which minimizes intermediate purification steps and reduces waste. researchgate.net

Immobilization and Reusability: Immobilizing enzymes on solid supports enhances their stability and allows for their recovery and reuse, which is crucial for the economic feasibility of industrial-scale biocatalytic processes. researchgate.net

The table below highlights key aspects of biocatalytic systems relevant to the synthesis of this compound.

| Biocatalytic Strategy | Enzyme Class | Key Advantages | Example Application |

| Asymmetric Synthesis | Transaminases (ω-TAs) | High enantioselectivity, mild conditions, environmentally friendly. | Synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding ketone. |

| Kinetic Resolution | Lipases | High enantioselectivity for resolving racemic mixtures. | Resolution of racemic 1-phenylethylamine. |

| Multi-enzyme Cascades | Dehydrogenases, Transaminases | One-pot synthesis, reduced workup, high atom economy. researchgate.net | Conversion of alcohols to chiral amines. researchgate.net |

Expansion of Its Utility in Diversified Chemical Transformations

While this compound is a valuable building block, its application as a chiral auxiliary in a wider range of chemical transformations remains an area for exploration. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Future research could investigate the use of this compound as a chiral auxiliary in reactions such as:

Diastereoselective Alkylations: The chiral amine could be converted into an amide, and the subsequent deprotonation and alkylation could proceed with high diastereoselectivity, guided by the stereocenter of the auxiliary. This has been demonstrated with other chiral amines like (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide. clockss.org

1,3-Dipolar Cycloadditions: Chiral auxiliaries attached to either the dipole or the dipolarophile can control the stereochemistry of the resulting heterocyclic products. researchgate.net

Asymmetric Aldol (B89426) Reactions: Oxazolidinone auxiliaries, derived from chiral amino alcohols, are widely used to control the stereochemistry of aldol reactions. Similar strategies could be developed using derivatives of this compound.

The potential applications of this compound as a chiral auxiliary are summarized in the table below, with examples from analogous systems.

| Reaction Type | Role of Chiral Auxiliary | Potential Product Class | Analogous Auxiliary Example |

| Alkylation | Directs the approach of the electrophile. | Enantiomerically enriched carbonyl compounds. | (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide clockss.org |

| 1,3-Dipolar Cycloaddition | Controls the facial selectivity of the cycloaddition. | Chiral heterocycles. | N-acryloyl bornanesultam researchgate.net |

| Aldol Reaction | Induces asymmetry in the formation of new stereocenters. | β-hydroxy carbonyl compounds. | Evans oxazolidinone auxiliaries |

Integration into Automated and High-Throughput Synthetic Platforms

The development of new catalysts and synthetic methods is often accelerated by high-throughput screening techniques. Integrating the synthesis and application of this compound into automated platforms would enable the rapid optimization of reaction conditions and the discovery of new applications.

Future directions in this area include:

High-Throughput Screening of Catalysts: Automated systems can be used to screen large libraries of catalysts for the synthesis of this compound, quickly identifying the most active and selective candidates.

Reaction Optimization: Robotic platforms can perform numerous experiments in parallel to rapidly optimize reaction parameters such as temperature, solvent, and catalyst loading.

Real-Time Reaction Analysis: The use of in-situ analytical techniques, such as benchtop 19F NMR spectroscopy, can provide real-time data on reaction progress, enabling faster optimization cycles.

The table below outlines the benefits of integrating the synthesis of this compound into automated platforms.

| Platform/Technique | Application | Key Advantage |

| High-Throughput Screening | Catalyst discovery and optimization. | Rapid identification of optimal reaction conditions. |

| Automated Synthesis | Library synthesis of derivatives. | Efficient exploration of chemical space. |

| In-situ Analytics (e.g., NMR) | Real-time reaction monitoring. | Faster process development and optimization. |

Computational Design of New Derivatives with Enhanced Stereochemical Control

Computational chemistry and in silico design are becoming indispensable tools in modern synthetic chemistry. These methods can be used to predict the properties of molecules and to design new catalysts and chiral auxiliaries with improved performance.

Future research leveraging computational tools could focus on:

Designing Novel Chiral Ligands: Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic reactions and to design new chiral ligands that enhance stereoselectivity.

Predicting Enantioselectivity: Computational models can be developed to predict the enantiomeric outcome of a reaction, which can guide the selection of the optimal chiral auxiliary or catalyst.

Virtual Screening: Large virtual libraries of derivatives of this compound can be screened computationally to identify candidates with desired properties before they are synthesized in the lab.

The following table summarizes the role of computational design in advancing the chemistry of this compound.